molecular formula C16H18N2OS B5578112 5-(4-ethylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

5-(4-ethylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5578112
M. Wt: 286.4 g/mol
InChI Key: ODRKQCFLOWPJNM-KAMYIIQDSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step chemical reactions, including condensation and cycloaddition. For instance, the synthesis of Co(II) complexes involving thiazole ligands has been demonstrated through a process that includes the formation of complexes with specific fluorescence properties and potential anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, microwave-assisted synthesis methods have been applied to create novel benzothiazole derivatives, highlighting the efficiency and environmental benefits of this approach (Manoj N. Bhoi et al., 2016).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various analytical techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the intricacies of the molecular geometry and the electronic distribution within the molecules, which are critical for understanding their chemical reactivity and interaction with biological systems. For example, detailed DFT calculations and spectroscopic analysis provide insights into the electronic properties and vibrational spectra of similar compounds (N. Shanmugapriya et al., 2022).

Scientific Research Applications

Antimicrobial Activity

One area of application for thiazole derivatives is in the development of new antimicrobial agents. For example, a study by Desai, Jadeja, and Khedkar (2022) synthesized novel 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles, which showed promising activity against gram-negative E. coli and C. albicans. These findings suggest that thiazole derivatives, similar to 5-(4-ethylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, could be potent antimicrobial agents with specific efficacy against certain bacterial and fungal strains (Desai, Jadeja, & Khedkar, 2022).

Anticancer Activity

Thiazole derivatives have also been studied for their potential anticancer properties. Gomha, Riyadh, Mahmmoud, and Elaasser (2015) prepared a novel series of thiazole derivatives and evaluated their anticancer activity against colon and liver carcinoma cell lines, highlighting the role of such compounds in developing new cancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Molecular Docking and Structure-Activity Relationships

Another significant application of thiazole derivatives is in the field of drug design, where molecular docking studies are used to predict the interaction between these molecules and biological targets. Shanmugapriya et al. (2022) conducted a comprehensive investigation of the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, providing insights into its potential as a drug for cancer treatment through molecular docking studies (Shanmugapriya et al., 2022).

Antioxidant Properties

Thiazolidinone derivatives have been explored for their antioxidant properties as well. Mohammed, Attia, Nessim, Shaaban, and El-Bassoussi (2019) synthesized thiazolidinone derivatives and tested them as antioxidants for local base oil, demonstrating the potential of these compounds in protecting oils from oxidative degradation (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-12-5-7-13(8-6-12)11-14-15(19)17-16(20-14)18-9-3-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRKQCFLOWPJNM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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